Although a detailed synthetic protocol for Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride was not explicitly described in the provided papers, several studies mention its use as a starting material or intermediate in multi-step syntheses. These syntheses often involve reactions like condensation, cyclization, and reduction to incorporate this compound into more complex structures. For example, it is employed in the synthesis of lamotrigine [], an anticonvulsant drug, and clevidipine butyrate [], a dihydropyridine calcium channel blocker.
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride participates in a variety of chemical reactions due to its functional groups. The reactive carbonyl group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones. [, ] These reactions are commonly used to synthesize heterocyclic compounds.
The presence of the alpha amino group allows for further chemical transformations. For example, reactions with isocyanates can produce substituted ureas, which have been explored as potential inhibitors of cholesterol acyltransferase. [] The 2,3-dichlorophenyl group, although less reactive, can influence the overall reactivity and physicochemical properties of the molecule.
The first paper discusses the design and synthesis of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives as inhibitors of HIV-1 reverse transcriptase (RT)1. The study utilized a molecular hybridization approach to predict the binding affinity of these compounds to HIV-1 RT through in-silico studies. The synthesized compounds were evaluated for their HIV-1 RT inhibitory activity, with some showing significant potency. The best active compounds, 7k and 7m, inhibited RT with IC50 values of 14.18 and 12.26μM, respectively. The structure-activity relationship (SAR) studies indicated the influence of substitution patterns on RT inhibitory potency. The anti-HIV-1 and cytotoxicity studies of the best five RT inhibitors suggested that most compounds retained significant anti-HIV-1 potency with a good safety index. The binding mode of the most potent compound, 7m, was analyzed to predict its interaction with wild HIV-1 RT.
The study on ethanone derivatives as HIV-1 RT inhibitors highlights the potential antiviral applications of these compounds1. The significant inhibitory activity against HIV-1 RT suggests that ethanone derivatives could be developed as antiretroviral agents. The SAR studies and in-silico predictions provide a foundation for further optimization of these compounds to enhance their efficacy and selectivity for HIV-1 RT.
Another study explores the antimicrobial activity of a related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone2. This research demonstrates the use of heterocyclic compounds as building blocks for pharmaceuticals with broad applications, including antimicrobial activity. The synthesized compound was tested against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The identification and characterization of the synthesized compound were performed using chemical and spectral data, which is crucial for understanding its mechanism of action and optimizing its antimicrobial properties.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: